1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene
Description
Properties
IUPAC Name |
[4-(dibromomethyl)-3-nitrophenyl]-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F5NO2S/c8-7(9)5-2-1-4(3-6(5)15(16)17)18(10,11,12,13)14/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDLBDSCVFPLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)[N+](=O)[O-])C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pentafluorosulfanyl-Substituted Toluene
- Process: 4-(Pentafluorosulfanyl)toluene is nitrated using a nitrating agent (typically a mixture of nitric acid and sulfuric acid or other nitrating mixtures) to introduce the nitro group at the ortho position relative to the methyl substituent.
- Conditions: Temperature range between -10°C to +80°C, with nitrating agent molar equivalents ranging from 2 to 10 relative to the substrate.
- Outcome: Formation of 2-nitro-4-(pentafluorosulfanyl)toluene and further nitration can yield 2,6-dinitro-4-(pentafluorosulfanyl)toluene.
Oxidation of Methyl Group to Carboxylic Acid
- Process: The methyl group in 2,6-dinitro-4-(pentafluorosulfanyl)toluene is oxidized to a carboxyl group, forming 2,6-dinitro-4-(pentafluorosulfanyl)benzoic acid.
- Common Reagents: Strong oxidants such as potassium permanganate (KMnO_4) or chromium-based oxidants under controlled conditions.
- Significance: This step is crucial for further functionalization and decarboxylation steps.
Installation of Dibromomethyl Group
- Approach: The dibromomethyl group is introduced typically via halogenation of a methyl group or via nucleophilic substitution on a suitable precursor.
- Mechanism: Nucleophilic aromatic substitution (S_NAr) is facilitated by the electron-withdrawing nitro and pentafluorosulfanyl groups, which activate the aromatic ring towards substitution.
- Reagents: Brominating agents such as bromine (Br_2) or N-bromosuccinimide (NBS) in the presence of radical initiators or under photochemical conditions.
- Outcome: Formation of 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene with high regioselectivity.
Reaction Mechanism Insights
The preparation heavily relies on nucleophilic aromatic substitution mechanisms due to the presence of strongly electron-withdrawing groups (nitro and SF5). These groups stabilize the intermediate Meisenheimer complex formed during SNAr, allowing for substitution of hydrogen or halogen atoms on the aromatic ring.
- The nitro group increases the electrophilicity of the aromatic ring.
- The pentafluorosulfanyl group further enhances the electron deficiency.
- The dibromomethyl group introduction proceeds via radical or ionic bromination of the methyl substituent activated by the adjacent substituents.
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature Range | Yield/Notes |
|---|---|---|---|
| Nitration | HNO3/H2SO_4 or equivalent nitrating agent | -10°C to +80°C | Controlled nitration to mono- or dinitro compounds |
| Oxidation of methyl to acid | KMnO_4 or Cr-based oxidants | Ambient to reflux | Conversion to benzoic acid derivatives |
| Dibromomethyl group installation | Br_2 or NBS with radical initiators or light | Room temperature to reflux | High regioselectivity due to activating groups |
Research Findings and Observations
- The pentafluorosulfanyl group imparts strong electron-withdrawing effects, enhancing the reactivity of the aromatic ring toward nucleophilic substitutions.
- The nitro group directs substitution and stabilizes intermediates, enabling selective functionalization.
- The synthetic route benefits from the availability of inexpensive starting materials such as 4-(pentafluorosulfanyl)toluene.
- Nucleophilic aromatic substitution reactions are versatile for introducing various substituents on the SF_5-benzene scaffold, including the dibromomethyl group.
- The compound’s unique substitution pattern enables its use as a building block for advanced materials and organic synthesis applications.
Chemical Reactions Analysis
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing pentafluorosulfanyl groups exhibit significant biological activity, particularly in anticancer research. The incorporation of such groups into aromatic systems can enhance the selectivity and potency of anticancer agents by modifying their interaction with biological targets. For instance, derivatives of 1-nitro compounds have shown promising results in inhibiting tumor growth in vitro, suggesting potential therapeutic applications against specific cancer types .
Synthesis of Novel Drug Candidates
The synthesis of 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene serves as a precursor for developing new drug candidates. Its functional groups allow for further chemical modifications, leading to a library of compounds that can be screened for biological activity. The ability to introduce diverse substituents through established synthetic pathways enhances its utility in drug discovery .
Materials Science
Fluorinated Polymers
The unique properties of pentafluorosulfanyl groups make them attractive for developing advanced materials, particularly fluorinated polymers. These materials are known for their thermal stability, chemical resistance, and low surface energy, making them suitable for applications in coatings, electronics, and aerospace industries. Research into incorporating 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene into polymer matrices is ongoing, focusing on enhancing material performance under extreme conditions .
Sensors and Electronics
Due to its electronic properties, this compound can be utilized in the development of sensors and electronic devices. The incorporation of fluorinated compounds into sensor technology can improve sensitivity and selectivity for detecting specific analytes due to their unique electronic characteristics. Studies are exploring the use of this compound in organic electronics and optoelectronic devices .
Environmental Applications
Pollution Monitoring
The stability and reactivity of 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene make it a candidate for environmental monitoring applications. Its ability to form stable complexes with various pollutants can be exploited in developing analytical methods for detecting environmental contaminants. Research is focused on using this compound as a marker for tracking pollution sources and assessing environmental health risks .
Biodegradation Studies
Understanding the biodegradation pathways of halogenated compounds is crucial for evaluating their environmental impact. Studies involving 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene aim to elucidate the microbial degradation processes that can occur in contaminated environments, providing insights into bioremediation strategies .
Case Study 1: Anticancer Activity Assessment
A recent study assessed the anticancer properties of various derivatives synthesized from 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene. The results demonstrated significant cytotoxicity against several cancer cell lines, indicating the potential for developing targeted therapies based on this compound's structure.
Case Study 2: Development of Fluorinated Coatings
Research focused on integrating 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene into fluorinated polymer coatings showed enhanced resistance to solvents and improved thermal stability compared to traditional coatings. This advancement suggests practical applications in protective coatings for industrial use.
Mechanism of Action
The mechanism of action of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene involves its interactions with molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity. The nitro group and bromine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pentafluorosulfanyl group contributes to the compound’s stability and reactivity, enhancing its overall effectiveness.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The table below compares key substituents and electronic effects of structurally related SF₅-nitrobenzene derivatives:
Key Observations :
- The target compound’s dibromomethyl group distinguishes it from analogs with halogens (F, Br) or alkoxy groups. This group increases steric hindrance and provides sites for bromine substitution or elimination.
- SF₅-nitrobenzenes with multiple electron-withdrawing groups (e.g., 3,5-dinitro-1-SF₅-benzene) exhibit heightened reactivity in SNAr reactions but require harsh conditions for synthesis .
Reactivity in SNAr and VNS Reactions
- Target Compound : The nitro and SF₅ groups activate the ring for SNAr at positions ortho/para to the substituents. The dibromomethyl group may participate in elimination to form a carbene or act as a leaving group.
- 3-Fluoro-5-nitro-1-SF₅-benzene : Undergoes SNAr with O, S, and N nucleophiles (e.g., alkoxides, thiols, amines) to yield 3-substituted-5-nitro derivatives . VNS with carbon nucleophiles (e.g., carbanions) produces 4-substituted analogs .
- 3,5-Dinitro-1-SF₅-benzene : Selective fluorodenitration replaces one nitro group with fluorine, enabling stepwise functionalization .
Biological Activity
1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene is . The presence of the pentafluorosulfanyl group enhances its reactivity and interaction with biological targets, making it a candidate for therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, studies show that it can effectively inhibit Gram-positive and Gram-negative bacteria, which is crucial for developing new antibacterial agents.
2. Antiviral Activity
The compound also demonstrates antiviral activity , particularly against viral strains such as H5N1. Its mechanism often involves interference with viral entry or replication processes within host cells. Initial bioactivity studies suggest that derivatives of similar compounds can modulate ion channels and inhibit key enzymes like aldo-keto reductase 1C3 (AKR1C3), which are critical in viral replication .
3. Anticancer Properties
In vitro studies have shown that 1-Nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene can induce apoptosis in various cancer cell lines, including MCF-7 and KB-V1, with IC50 values of approximately 20 nM and 14 nM, respectively. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and death .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell proliferation or viral replication.
- DNA Interference : The compound could interfere with DNA synthesis, affecting cell division and growth.
These interactions are crucial for its therapeutic potential across various diseases.
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Mechanism of Action | IC50 Values |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Inhibition of growth | Not specified |
| Antiviral | H5N1 virus | Interference with viral replication | Not specified |
| Anticancer | MCF-7, KB-V1 | Induction of apoptosis via ROS generation | 20 nM (MCF-7), 14 nM (KB-V1) |
Research Findings
Recent studies have highlighted the compound's stability under standard laboratory conditions, showing minimal degradation over extended periods. Dosage effects in animal models indicate that lower doses effectively inhibit JAK1 and JAK2 without significant toxicity, suggesting a favorable therapeutic window for further development.
Q & A
Q. What are the optimal synthetic pathways for preparing 1-nitro-2-dibromomethyl-5-(pentafluorosulfanyl)benzene, and how do reaction conditions influence yield and purity?
The compound can be synthesized via direct fluorination of precursor aromatic systems. For example, fluorination of 3,5-dinitro-1-(pentafluorosulfanyl)benzene with controlled fluorine gas (F₂) in acetonitrile (MeCN) achieves ~40% conversion, but excess F₂ increases polyfluorinated byproducts like 3-fluoro-5-nitro derivatives . Alternative routes include fluorodenitration using TBAF (tetrabutylammonium fluoride), though this method only substitutes one nitro group . Key considerations:
Q. How can nucleophilic aromatic substitution (SNAr) reactions be optimized for this compound, and what nucleophiles are most effective?
SNAr reactivity is enhanced by the electron-withdrawing effects of the nitro and pentafluorosulfanyl (SF₅) groups. Effective nucleophiles include:
- Oxygen nucleophiles (e.g., alcohols): React under reflux with KOH in low-boiling alcohols (methanol, ethanol) .
- Nitrogen nucleophiles (e.g., amines): Use NaH in high-boiling solvents (DMF) or pressurized conditions for ammonia .
- Sulfur nucleophiles (e.g., thiophenols): Employ K₂CO₃ in DMF at elevated temperatures .
Note : Bromomethyl groups may decompose under prolonged reaction times, requiring precise timing for alkylation steps .
Advanced Research Questions
Q. How do steric and electronic effects of the dibromomethyl and SF₅ groups influence regioselectivity in substitution reactions?
- Steric effects : The dibromomethyl group imposes steric hindrance, favoring nucleophilic attack at the para position relative to the SF₅ group. This was observed in VNS (Vicarious Nucleophilic Substitution) reactions, where bulky nucleophiles (e.g., tert-butyl peroxide) showed >80% regioselectivity for the 4-position .
- Electronic effects : The SF₅ group strongly withdraws electrons via σ-hole interactions, activating the aromatic ring for substitution at meta/para positions. Computational studies (e.g., electrostatic potential mapping) confirm this activation .
Q. What analytical methods are critical for resolving contradictions in reaction outcomes, such as inconsistent fluorination yields?
- Gas chromatography (GC) : Used to quantify byproducts (e.g., polyfluorinated derivatives) and monitor reaction progress .
- NMR spectroscopy : Distinguishes between positional isomers (e.g., 3- vs. 5-substituted products) via NOE correlations and coupling constants .
- Mass spectrometry (LCMS) : Validates molecular weights of intermediates, such as methyl esters in multi-step syntheses .
Q. How can computational modeling predict halogen-bonding interactions involving the SF₅ group in supramolecular applications?
Ab initio molecular orbital calculations and ¹³C NMR titration experiments demonstrate that SF₅-substituted aromatics act as strong halogen bond donors. For example, 3,5-bis-SF₅-iodobenzene exhibits enhanced halogen bonding with pyridine, which can guide the design of SF₅-containing ligands for receptor studies .
Methodological Recommendations
- Reaction scaling : Kilogram-scale fluorination requires careful F₂ stoichiometry to avoid excessive byproduct formation .
- Data interpretation : Use GC-MS and NMR to resolve contradictions in regioselectivity (e.g., meta vs. para substitution) .
- Safety protocols : Handle brominated intermediates in fume hoods due to risks of HBr release during decomposition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
